![molecular formula C11H12ClNO3 B2897355 Methyl 4-[(chloroacetyl)(methyl)amino]benzoate CAS No. 99105-47-2](/img/structure/B2897355.png)

Methyl 4-[(chloroacetyl)(methyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

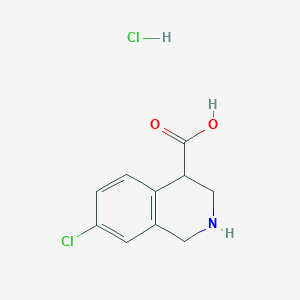

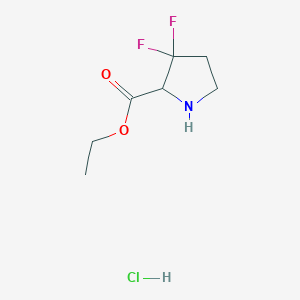

“Methyl 4-[(chloroacetyl)(methyl)amino]benzoate” is a chemical compound with the linear formula C10H10ClNO3 . It has a molecular weight of 227.649 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “Methyl 4-[(chloroacetyl)(methyl)amino]benzoate” is 1S/C10H10ClNO3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 4-[(chloroacetyl)(methyl)amino]benzoate” has a molecular weight of 227.64 . Its melting point is between 135-137 degrees . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Chemical Synthesis and Applications

Methyl 4-[(chloroacetyl)(methyl)amino]benzoate and its derivatives are primarily utilized in chemical synthesis processes. For instance, the compound is an important intermediate in the synthesis of Tianeptine, an antidepressant drug. An improved synthesis method for this compound has been developed, optimizing the yield and reducing the cost, making it more suitable for industrial production. The chemical structure of the product is usually confirmed through various spectroscopic methods such as IR, MS, and NMR (Yang Jian-she, 2009).

Radiochemical Studies

Another significant application is in the preparation of radiolabeled compounds for scientific studies. For example, 4-Amino[7-14C]benzoic acid, a derivative of the compound, is prepared and used in the synthesis of various radiolabeled compounds. These compounds have specific activities and are used in radiochemical analyses, indicating the compound's utility in producing sensitive and specific radiolabeled molecules for scientific experiments (G. F. Taylor et al., 1996).

Crystallography and Material Science

In the field of crystallography and material science, derivatives of Methyl 4-[(chloroacetyl)(methyl)amino]benzoate are studied for their supramolecular structures. The arrangement of molecules and the types of hydrogen bonds they form are analyzed, providing insights into the material properties of these compounds. This information is valuable for designing materials with specific properties, such as in the development of new pharmaceutical formulations or novel materials for industrial applications (J. Portilla et al., 2007).

Pharmacological Research

While avoiding the specifics of drug use, dosage, and side effects, it's worth noting that the compound and its derivatives find application in pharmacological research. For instance, derivatives of Methyl 4-[(chloroacetyl)(methyl)amino]benzoate have been synthesized for potential use as antimicrobial agents. Their structures have been elucidated, and the compounds have been evaluated for their efficacy against various microbial strains, showcasing the compound's relevance in the development of new antimicrobial drugs (P. Y. Pawar et al., 2020).

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may undergo reactions at the benzylic position . These reactions could include free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 4-[(chloroacetyl)(methyl)amino]benzoate .

Safety and Hazards

While specific safety and hazard information for “Methyl 4-[(chloroacetyl)(methyl)amino]benzoate” is not available in the sources I found, it’s important to handle all chemical compounds with care. Ensure adequate ventilation, wear personal protective equipment, and avoid getting the compound in eyes, on skin, or clothing .

Propiedades

IUPAC Name |

methyl 4-[(2-chloroacetyl)-methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-13(10(14)7-12)9-5-3-8(4-6-9)11(15)16-2/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAGWSKYJPPIQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)OC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(chloroacetyl)(methyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2897272.png)

![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2897274.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)

![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897289.png)

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)

![2-Chloro-N-(2,2-dimethylbutyl)-N-[1-(1-methylpyrazol-4-yl)propan-2-yl]acetamide](/img/structure/B2897294.png)

![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)